N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15651997
Molecular Formula: C27H26BrN5O2S
Molecular Weight: 564.5 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -](/images/structure/VC15651997.png)
Specification
Molecular Formula | C27H26BrN5O2S |
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Molecular Weight | 564.5 g/mol |
IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C27H26BrN5O2S/c1-27(2,3)20-11-9-18(10-12-20)25-31-32-26(33(25)22-7-5-4-6-8-22)36-17-24(35)30-29-16-19-15-21(28)13-14-23(19)34/h4-16,34H,17H2,1-3H3,(H,30,35)/b29-16+ |
Standard InChI Key | NQLAXLPUYRLLDR-MUFRIFMGSA-N |
Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetohydrazide moiety and at the 4- and 5-positions with phenyl and 4-tert-butylphenyl groups, respectively. The hydrazide side chain is further functionalized with an (E)-configured imine linkage to a 5-bromo-2-hydroxyphenyl group. This arrangement creates a planar, conjugated system that enhances electronic delocalization and stability .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular formula | C<sub>25</sub>H<sub>24</sub>BrN<sub>5</sub>O<sub>2</sub>S |
Molecular weight | 554.46 g/mol |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)Br)O |
InChIKey | CEHSTBMFDUNLSN-JFLMPSFJSA-N |
The tert-butyl group at the 4-position of the phenyl ring introduces steric bulk, potentially influencing crystal packing and solubility . The hydroxyphenyl moiety enables hydrogen bonding, critical for supramolecular interactions.
Spectroscopic Predictions
While experimental spectra are unavailable, computational models suggest characteristic signals:
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NMR: A singlet at δ 1.35 ppm for tert-butyl protons, doublets for aromatic hydrogens (δ 6.8–7.6 ppm), and a downfield-shifted hydroxyl proton (δ 9.8 ppm) .
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IR: Stretching vibrations at 3250 cm<sup>-1</sup> (O-H), 1670 cm<sup>-1</sup> (C=O), and 1540 cm<sup>-1</sup> (C=N) .
Synthesis and Optimization Strategies
Proposed Synthetic Pathway
The synthesis involves three primary stages:
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Triazole Core Formation: Cyclocondensation of 4-tert-butylphenylcarboxamide with thiosemicarbazide under basic conditions yields the 1,2,4-triazole scaffold .
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Sulfanyl Group Introduction: Nucleophilic substitution with 2-chloroacetohydrazide installs the sulfanyl-acetohydrazide side chain.
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Imine Condensation: Reaction with 5-bromo-2-hydroxybenzaldehyde in ethanol/acetic acid produces the final Schiff base .
Table 2: Predicted Collision Cross Section (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]<sup>+</sup> | 554.068 | 205.1 |
[M+Na]<sup>+</sup> | 576.050 | 208.7 |
[M-H]<sup>−</sup> | 552.053 | 209.9 |
Reaction yields for analogous compounds range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane) .
Physicochemical and Electronic Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (predicted logS = -4.2) due to its hydrophobic tert-butyl and phenyl groups. The calculated logP of 3.8 suggests high lipid membrane permeability, favoring blood-brain barrier penetration .
Tautomerism and Conformational Dynamics
The 1,2,4-triazole ring exists in a 1H-4H tautomeric equilibrium, stabilized by intramolecular hydrogen bonding between the hydrazide NH and triazole N<sub>2</sub> . Density functional theory (DFT) simulations indicate a 12.3 kcal/mol energy barrier for tautomer interconversion.
Biological Activity and Mechanistic Hypotheses
Putative Molecular Targets
Structural analogs demonstrate affinity for:
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Cyclooxygenase-2 (COX-2): The tert-butylphenyl group fits into the hydrophobic pocket, while the hydroxyphenyl moiety hydrogen-bonds to Arg120 .
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Topoisomerase II: Intercalation via the planar triazole-benzene system disrupts DNA replication .
Computational Modeling and Drug-Likeness
ADMET Profiling
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Absorption: High Caco-2 permeability (8.7 × 10<sup>−6</sup> cm/s)
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the tert-butyl group
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Toxicity: Predicted hERG IC<sub>50</sub> = 2.1 μM, indicating cardiac risk at elevated doses
Molecular Docking Studies
Autodock Vina simulations (-9.2 kcal/mol binding energy) position the compound in COX-2’s active site, with key interactions:
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π-π stacking between triazole and Tyr385
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Hydrogen bonds: Hydroxyphenyl O-H to Ser530, sulfanyl S to His90
Challenges and Future Directions
Synthetic Hurdles
Steric hindrance from the tert-butyl group complicates triazole ring formation, requiring high-dilution conditions (0.1 M) to prevent oligomerization . Future work should explore microwave-assisted synthesis to improve yield.
Unanswered Questions
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Exact crystallization behavior under varying pH
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In vivo pharmacokinetics in mammalian models
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Structure-activity relationship (SAR) of bromine substitution
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